![molecular formula C12H17NO2 B14470997 Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate CAS No. 72764-26-2](/img/structure/B14470997.png)
Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a unique structure that makes it a valuable intermediate in organic synthesis. The bicyclo[2.2.2]octane framework is a privileged structure found in various natural products and synthetic analogues, contributing to its significance in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is characterized by good to excellent yields and excellent enantioselectivities under metal-free, mild, and operationally simple conditions . The reaction is mediated by an organic base, and an open transition state is deemed operative in this highly enantioselective process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthesis under operationally simple conditions. The development of enantioselective approaches to bicyclo[2.2.2]octanes remains an attractive yet challenging area, with only a few methods successfully established to date .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Catalysts like DABCO and bases such as triethylamine (TEA) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism by which ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives, such as platencin, block FabF and FabH enzymes, exhibiting broad-spectrum antibacterial activity against Gram-positive pathogens . The bicyclic structure allows for unique interactions with biological targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylate: A closely related compound with similar structural features and applications.
1-Azabicyclo[2.2.2]octane: Another bicyclic compound with distinct biological activities and synthetic applications.
8-Azabicyclo[3.2.1]octane: A compound with a different bicyclic framework, central to the family of tropane alkaloids.
Uniqueness: Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate stands out due to its unique combination of a nitrile group and a bicyclic structure, which imparts distinct reactivity and biological properties. Its ability to undergo a variety of chemical reactions and its role as a key intermediate in the synthesis of complex molecules highlight its significance in both research and industrial applications .
Properties
CAS No. |
72764-26-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-11(14)12-5-3-9(4-6-12)10(7-12)8-13/h9-10H,2-7H2,1H3 |
InChI Key |
AUYFOAYJTAJPFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)C(C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)



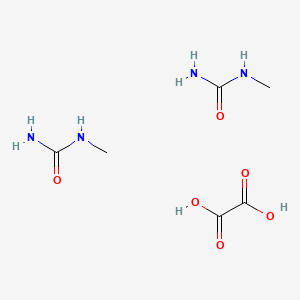
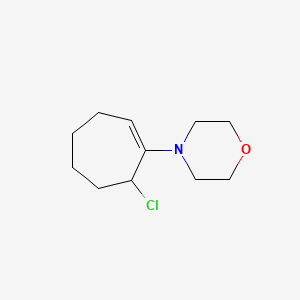
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
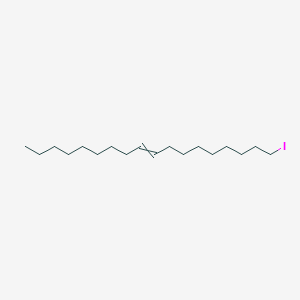
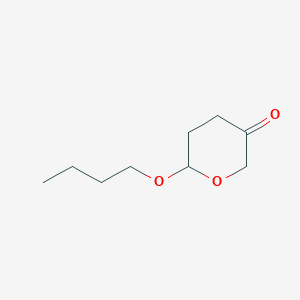
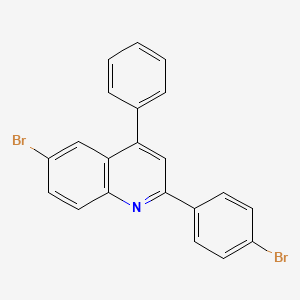
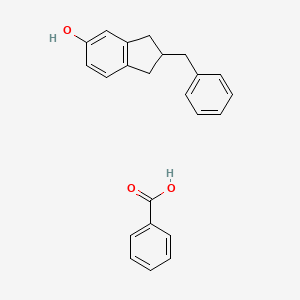
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
